molecular formula C8H18O3 B1207728 1-O-Pentylglycerol CAS No. 22636-32-4

1-O-Pentylglycerol

Cat. No. B1207728
CAS RN: 22636-32-4
M. Wt: 162.23 g/mol
InChI Key: FQJXITFHANYMET-UHFFFAOYSA-N
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Patent
US06323172B1

Procedure details

A 3-neck, 2-liter round bottomed reaction flask (equipped with overhead stirrer, cold water condenser, mercury thermometer and addition funnel) are charged with about 546 g of aqueous NaOH (about 50% concentration) and about 38.5 g of tetrabutylammonium hydrogen sulfate (PTC, phase transfer catalyst). The content of the flask is stirred to achieve dissolution and then about 200 g of 1-pentanol is added along with about 400 ml hexanes (a mixture of isomers, with about 85% n-hexane). Into the addition funnel is charged about 418 g of epichlorohydrin which is slowly added (dropwise) to the stirring reaction mix. The temperature gradually rises to about 68° C. due to the reaction exotherm. The reaction is allowed to continue for about 1 hr after complete addition of the epichlorohydrin (no additional heat).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
546 g
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
catalyst
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
418 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH2:1].[OH-].[Na+].[CH2:4]([OH:9])[CH2:5][CH2:6][CH2:7][CH3:8].[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.[Hg].CCCCCC>[CH2:4]([O:9][CH2:10][CH:12]([OH:14])[CH2:13][OH:1])[CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]
Step Two
Name
Quantity
546 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
38.5 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
C(CCCC)O
Name
hexanes
Quantity
400 mL
Type
solvent
Smiles
Step Four
Name
Quantity
418 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The content of the flask is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolution
ADDITION
Type
ADDITION
Details
a mixture of isomers
ADDITION
Type
ADDITION
Details
is slowly added (dropwise)
CUSTOM
Type
CUSTOM
Details
to the stirring reaction
ADDITION
Type
ADDITION
Details
mix
CUSTOM
Type
CUSTOM
Details
gradually rises to about 68° C. due to the reaction exotherm
TEMPERATURE
Type
TEMPERATURE
Details
no additional heat)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCCC)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.